molecular formula C23H23ClN6O B14967954 1-(5-chloro-2-methylphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine

1-(5-chloro-2-methylphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B14967954
M. Wt: 434.9 g/mol
InChI Key: PMXIQNIIBGKFPD-UHFFFAOYSA-N
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Description

1-[1-(5-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-(4-METHOXYPHENYL)PIPERAZINE is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research due to their ability to inhibit certain enzymes and pathways involved in cell proliferation .

Preparation Methods

The synthesis of 1-[1-(5-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-(4-METHOXYPHENYL)PIPERAZINE typically involves multi-step organic reactionsCommon reagents used in these reactions include phenylhydrazine, chloroquinoline derivatives, and various catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role in inhibiting enzymes like CDK2, which are crucial for cell cycle regulation.

    Medicine: Potential therapeutic agent for cancer treatment due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, it prevents the phosphorylation of target proteins necessary for cell cycle progression, thereby halting cell division and inducing apoptosis. This mechanism is particularly effective in cancer cells, which rely on rapid cell division for growth .

Comparison with Similar Compounds

Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives, such as:

1-[1-(5-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-(4-METHOXYPHENYL)PIPERAZINE stands out due to its unique combination of substituents, which confer enhanced biological activity and specificity towards CDK2 inhibition compared to other similar compounds .

Properties

Molecular Formula

C23H23ClN6O

Molecular Weight

434.9 g/mol

IUPAC Name

1-(5-chloro-2-methylphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C23H23ClN6O/c1-16-3-4-17(24)13-21(16)30-23-20(14-27-30)22(25-15-26-23)29-11-9-28(10-12-29)18-5-7-19(31-2)8-6-18/h3-8,13-15H,9-12H2,1-2H3

InChI Key

PMXIQNIIBGKFPD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=C(C=C5)OC

Origin of Product

United States

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